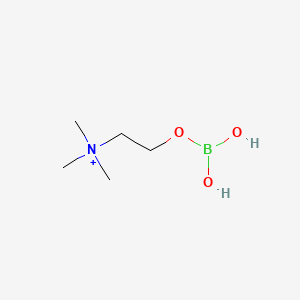
N-(2-Chlorophenyl)-3-nitrobenzenesulfonamide
説明
N-(2-Chlorophenyl)-3-nitrobenzenesulfonamide, also known as NBD-Cl, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a fluorescent probe that is widely used for labeling proteins and peptides. NBD-Cl is a sulfonamide compound that contains a nitro group and a chlorophenyl group.
作用機序
The mechanism of action of N-(2-Chlorophenyl)-3-nitrobenzenesulfonamide involves the formation of a covalent bond between the sulfonamide group of N-(2-Chlorophenyl)-3-nitrobenzenesulfonamide and the amino group of the protein or peptide. The nitro group of N-(2-Chlorophenyl)-3-nitrobenzenesulfonamide acts as a fluorophore and emits fluorescence when excited by light.
Biochemical and Physiological Effects
N-(2-Chlorophenyl)-3-nitrobenzenesulfonamide is a non-toxic compound and does not have any significant biochemical or physiological effects on cells or tissues. It does not affect the function or activity of proteins or peptides that it labels.
実験室実験の利点と制限
The advantages of using N-(2-Chlorophenyl)-3-nitrobenzenesulfonamide as a fluorescent probe are its high sensitivity, specificity, and stability. It can be used to label a wide range of proteins and peptides, and its fluorescence can be easily detected using a fluorescence microscope or spectrofluorometer. The limitations of using N-(2-Chlorophenyl)-3-nitrobenzenesulfonamide are that it requires a covalent bond to form between the probe and the protein or peptide, which can affect the function or activity of the protein or peptide. Additionally, N-(2-Chlorophenyl)-3-nitrobenzenesulfonamide is not suitable for in vivo studies due to its low cell permeability.
将来の方向性
In the future, N-(2-Chlorophenyl)-3-nitrobenzenesulfonamide can be modified to improve its cell permeability and reduce its reactivity with proteins and peptides. It can be used to study the dynamics of protein-protein interactions and the function of membrane proteins. N-(2-Chlorophenyl)-3-nitrobenzenesulfonamide can also be used in the development of biosensors for the detection of specific proteins or peptides in biological samples.
Conclusion
N-(2-Chlorophenyl)-3-nitrobenzenesulfonamide, or N-(2-Chlorophenyl)-3-nitrobenzenesulfonamide, is a fluorescent probe that is widely used for labeling proteins and peptides in scientific research. It has many advantages, including high sensitivity, specificity, and stability. However, it also has limitations, including its reactivity with proteins and peptides and low cell permeability. In the future, N-(2-Chlorophenyl)-3-nitrobenzenesulfonamide can be modified to improve its properties and used in a wide range of applications in scientific research.
科学的研究の応用
N-(2-Chlorophenyl)-3-nitrobenzenesulfonamide is widely used as a fluorescent probe for labeling proteins and peptides. It has been used to study the conformational changes in proteins, protein-protein interactions, and enzyme kinetics. N-(2-Chlorophenyl)-3-nitrobenzenesulfonamide is also used in the study of lipid-protein interactions and membrane fluidity. It has been used to label lipids and study their localization and dynamics in cell membranes.
特性
IUPAC Name |
N-(2-chlorophenyl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4S/c13-11-6-1-2-7-12(11)14-20(18,19)10-5-3-4-9(8-10)15(16)17/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIWGYRYMZKQQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30282993 | |
| Record name | N-(2-Chlorophenyl)-3-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30282993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chlorophenyl)-3-nitrobenzenesulfonamide | |
CAS RN |
5464-05-1 | |
| Record name | NSC29056 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29056 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Chlorophenyl)-3-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30282993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-CHLORO-3-NITROBENZENESULFONANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[2-(Methylsulfanyl)ethyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3343558.png)










